REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[N+:11]([O-])([OH:13])=[O:12]>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]
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Name
|
|
Quantity
|
13.8 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After the mixture was warmed to room temperature
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Type
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EXTRACTION
|
Details
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was extracted with 500 ml of ethyl acetate
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Type
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CUSTOM
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Details
|
The organic layer was dried
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off under a reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by a column chromatography (9/1-4/1: n-hexane/ethyl acetate) twice
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Type
|
CUSTOM
|
Details
|
whereby 4.16 g of the above-identified were obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |